N-(2-(3-chlorophenyl)-2-methoxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for various neurological disorders. This compound is a selective inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TAK-915.
Scientific Research Applications
Synthesis and Biological Evaluation
- Compounds related to N-(2-(3-chlorophenyl)-2-methoxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have been synthesized and evaluated for their biological activities. For example, Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines. They found that these compounds exhibited superior carbonic anhydrase inhibitory activity than acetazolamide, a reference compound (Kucukoglu et al., 2016).
Antiviral Activity
- Research by Chen et al. (2010) synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and found that some compounds possessed anti-tobacco mosaic virus activity (Chen et al., 2010).
Herbicidal Activity
- A study conducted by Moran (2003) focused on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Antibacterial Activity
- Bonakdar et al. (2020) conducted a study on novel chalcone sulfonamide derivatives and their transformation into different pyrazoline compounds. They found that these products exhibited in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli (Bonakdar et al., 2020).
Antimicrobial and Antitubercular Agents
- Shingare et al. (2022) synthesized a novel series of benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them for their antimicrobial as well as antitubercular activity. Molecular docking studies were carried out to understand their potential as antitubercular agents (Shingare et al., 2022).
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this compound may belong, are known to target the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis .
Mode of Action
Sulfonamides, in general, are known to competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate, a key step in bacterial folate synthesis . This inhibition disrupts bacterial DNA synthesis while having less effect on human cells, as humans acquire folate through their diet .
Biochemical Pathways
As a potential sulfonamide, it may affect the folate synthesis pathway in bacteria, leading to a disruption in dna synthesis .
Pharmacokinetics
Sulfonamides are generally well absorbed orally, distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys .
Result of Action
By inhibiting bacterial folate synthesis, sulfonamides can disrupt bacterial growth and proliferation .
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S/c1-11-15(12(2)20(4)19-11)24(21,22)18-10-16(3,23-5)13-7-6-8-14(17)9-13/h6-9,18H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSOHOXNGVNDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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